Unique Methylenedioxy Bridge Substitution Pattern Distinguishes HPMF from Common 5-OH PMFs
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone (HPMF) possesses a unique 4',5'-methylenedioxy bridge, which distinguishes it from the more common 5-hydroxy PMFs like 5HHMF and 5HPMF, which instead have a 3',4'-dimethoxy substitution pattern on the B-ring [1]. This structural difference is critical, as the specific pattern of methoxylation and the presence of the methylenedioxy bridge are known to influence biological activity in this class of compounds [2].
| Evidence Dimension | B-Ring Substitution Pattern |
|---|---|
| Target Compound Data | 4',5'-Methylenedioxy bridge |
| Comparator Or Baseline | 3',4'-Dimethoxy substitution (e.g., in 5HHMF and 5HPMF) |
| Quantified Difference | Qualitative structural difference |
| Conditions | Structural analysis based on chemical nomenclature and databases |
Why This Matters
This unique substitution pattern ensures that HPMF is not interchangeable with other 5-hydroxy PMFs in research applications, as its specific biological interactions and target engagement are likely to differ significantly.
- [1] Plantaedb. 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone Compound Details. Internal ID: 18437589-e0b6-466d-8031-fca2315217f2. Accessed 2026-04-18. View Source
- [2] Qiu P, Dong P, Guan H, Li S, Ho CT, Pan MH, McClements DJ, Xiao H. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Mol Nutr Food Res. 2010 Jul;54 Suppl 2:S244-52. doi: 10.1002/mnfr.200900605. View Source
